Cas no 92-83-1 (Xanthene)

Oxaanthracene is an organic compound with the molecular formula c13h10o< Br>
Xanthene structure
Xanthene structure
Xanthene
92-83-1
C13H10O
182.217903614044
MFCD00005055
34668
24902135

Xanthene Properties

Names and Identifiers

    • 9H-Xanthene
    • Xanthene
    • 9-oxa-9,10-dihydroanthracene
    • DIBENZOPYRAN
    • XANTHAN
    • Xanthane
    • Xanthene(6CI,7CI,8CI)
    • 10H-9-Oxaanthracene
    • NSC 46931
    • Dibenzo[a,e]pyran
    • GJCOSYZMQJWQCA-UHFFFAOYSA-N
    • A762Z8101Y
    • SMR000857210
    • xanthene-
    • Xanthene, 99%
    • Dibenzopyran, tricyclic
    • MLS001333245
    • MLS001333246
    • HMS2231P24
    • HMS3371P15
    • NSC46931
    • SBB059332
    • 5693AC
    • MCUL
    • Xanthene (6CI, 7CI, 8CI)
    • +Expand
    • MFCD00005055
    • GJCOSYZMQJWQCA-UHFFFAOYSA-N
    • 1S/C13H10O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2
    • O1C2C(=CC=CC=2)CC2C1=CC=CC=2
    • 0133939

Computed Properties

  • 182.07300
  • 0
  • 1
  • 0
  • 182.073165
  • 14
  • 181
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.5
  • nothing
  • 0
  • 9.2

Experimental Properties

  • 3.38310
  • 9.23000
  • 1.5994 (estimate)
  • dissolution
  • 310-312 °C(lit.)
  • 101-102 °C (lit.)
  • 138
  • White fine crystals
  • Stable. Combustible. Incompatible with oxidizing agents.
  • Soluble in diethyl ether, benzene, acetic acid, chloroform and petroleum Britain, slightly soluble in ethanol, insoluble in water.
  • 1.0368 (rough estimate)

Xanthene Security Information

  • GHS07 GHS07
  • ZD5520000
  • 3
  • S22-S36/37-S45-S24
  • III
  • R42/43
  • Xn Xn
  • NONH for all modes of transport
  • H317
  • P280
  • dangerous
  • Keep away from high temperature \ sparks and flames. Store in a cool \ dry \ well ventilated area, away from incompatible substances\ Keep containers tightly closed in flammable areas
  • 42/43
  • Warning

Xanthene Customs Data

  • 29181100
  • China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Xanthene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003VSN-5g
9H-Xanthene
92-83-1 98%
5g
$14.00 2024-04-20
A2B Chem LLC
AB80375-5g
Xanthene
92-83-1 98%
5g
$13.00 2024-07-18
Aaron
AR003W0Z-1g
9H-Xanthene
92-83-1 98%
1g
$5.00 2024-07-18
abcr
AB143292-25 g
Xanthene, 98%; .
92-83-1 98%
25 g
€220.40 2023-07-20
Alichem
A449041600-100g
9H-Xanthene
92-83-1 95%
100g
$236.90 2023-08-31
Ambeed
A407918-5g
9H-Xanthene
92-83-1 98%
5g
$17.0
Chemenu
CM344736-25g
Xanthene
92-83-1 95%+
25g
$94 2024-07-20
Crysdot LLC
CD11011479-10g
9H-Xanthene
92-83-1 95+%
10g
$40 2024-07-19
Enamine
EN300-7407236-0.05g
9H-xanthene
92-83-1 95%
0.05g
$19.0
eNovation Chemicals LLC
D280051-5g
9H-Xanthene
92-83-1 97%
5g
$180 2021-09-26

Xanthene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Diborane Solvents: Tetrahydrofuran
Reference
Diborane reduction of aromatic systems. Course of the reduction-elimination of xanthone, thioxanthone, and 9(10H)-acridone to their corresponding hydrocarbons
Wechter, Wm. J., Journal of Organic Chemistry, 1963, 28(10), 2935-6

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Benzene
Reference
Reactions with halogen-substituted xanthones. II
Mustafa, Ahmed; Asker, Wafia; Sobhy, Mohamed Ezz El-Din, Journal of the American Chemical Society, 1955, 77, 5121-4

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Toluene ;  24 h, 150 °C
Reference
A C-to-O atom-swapping reaction sequence enabled by Ni-catalyzed decarbonylation of lactones
Luu, Quang H.; Li, Junqi, Chemical Science, 2022, 13(4), 1095-1100

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Diaquadichlorodioxomolybdenum Solvents: Diethyl ether ,  Toluene ;  16 h, reflux
Reference
Highly Efficient Deoxygenation of Aryl Ketones to Arylalkanes Catalyzed by Dioxidomolybdenum Complexes
Sousa, Sara C. A. ; Fernandes, Tiago A.; Fernandes, Ana C., European Journal of Organic Chemistry, 2016, 2016(18), 3109-3112

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  rt → 0 °C; 1 h, 0 °C
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran ;  10 °C; 10 h, 0 °C
Reference
Method for the preparation of xanthene
, Japan, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride
1.2 Reagents: Hydrogen ion Solvents: Water
Reference
Synthesis of dihydrodibenzo[b,f]furo[2,3-d]oxepins and related reactions
Maemura, Yasunobu; Tanoue, Yuka; Nishino, Hiroshi, Heterocycles, 2012, 85(10), 2491-2503

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  rt; 4 h, rt → 40 °C
Reference
Gold-containing metal complex, mixture, composition, and organic electronic device
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  rt; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, basified, rt
Reference
Preparation of high-purity xanthene
, Japan, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  1 h, 75 - 80 °C
1.2 Reagents: Hydrochloric acid ,  Sodium chloride Solvents: Water
Reference
High-Fidelity Dimerization of Xanthenyl Radicals and Dynamic Qualities of a Congested Ethane: Diethyl Dixanthenyl-9,9'-Dicarboxylate
Hogan, David T. ; Dubrawski, Zachary ; Gelfand, Benjamin S. ; Sutherland, Todd C., European Journal of Organic Chemistry, 2022, 2022(1),

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: N,N-Diethylaniline
Reference
The retro-Diels-Alder reaction. Part II. Dienophiles with one or more heteroatom
Rickborn, Bruce, Organic Reactions (Hoboken, 1998, 53,

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Triethylsilane ;  12 h, rt
1.3 Reagents: Water
Reference
Formation and Disproportionation of Xanthenols to Xanthenes and Xanthones and Their Use in Synthesis
Shi, Zeyu; Chen, Si; Xiao, Qiong ; Yin, Dali, Journal of Organic Chemistry, 2021, 86(4), 3334-3343

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Formic acid ,  Hydrochloric acid ,  Sodium chloride Solvents: Acetonitrile ,  Water ;  1 h, 23 °C
Reference
A process for the deoxy reduction of aldehydeketones to the corresponding saturated hydrocarbons
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Ethylene glycol ,  Sodium carbonate Catalysts: Cupric acetate Solvents: Dimethylformamide ,  Water ;  12 h, 100 °C
Reference
Copper-Catalyzed One-Pot Synthesis of Dibenzofurans, Xanthenes, and Xanthones from Cyclic Diphenyl Iodoniums
Zhu, Daqian ; Li, Min; Wu, Zhouming; Du, Yongliang; Luo, Bingling; et al, European Journal of Organic Chemistry, 2019, 2019(28), 4566-4571

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Gallium(1+), [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yl… Solvents: 1,2-Dichloroethane ;  1 h, rt
Reference
Catalytic applications of [IPr·GaX2][SbF6] and related species
Michelet, Bastien; Tang, Shun; Thiery, Guillaume; Monot, Julien; Li, Huijing; et al, Organic Chemistry Frontiers, 2016, 3(12), 1603-1613

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Tellurium Solvents: Dimethylformamide ,  Tetrahydrofuran
Reference
Reduction of aromatic nitro compounds and thioketones with sodium telluride under aprotic conditions
Suzuki, Hitomi; Manabe, Hajime; Kawaguchi, Takashi; Inouye, Masahiko, Bulletin of the Chemical Society of Japan, 1987, 60(2), 771-2

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Diethylene glycol ,  Potassium hydroxide ,  Hydrazine, hydrate Solvents: Water ;  rt → 135 °C; 3 h, 130 - 135 °C
Reference
Method for preparing xanthene-9-carboxylic acid
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Toluene
Reference
Polycyclic aromatic hydrocarbons. 7. A new route for the preparation of xanthene derivatives using Friedel-Crafts intramolecular cyclobenzylation
Yamato, Takehiko; Komine, Masayasu; Nagano, Yoshiaki, Organic Preparations and Procedures International, 1997, 29(3), 300-303

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Diisopropylethylamine Solvents: Acetonitrile ,  Tetrahydrofuran ;  6 h, rt
Reference
Electrochemical Reduction of Diarylketones and Aryl Alkenes
Bi, Ce; Zhao, Xiangyu; Jia, Zhiqi; Chang, Yongxin; Yang, Hang; et al, ChemCatChem, 2023, 15(9),

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Dabco Catalysts: Tetrabutylammonium tetrafluoroborate Solvents: Dimethylformamide ;  5 h, rt
Reference
Electrochemical Reduction of Aldehydes and Ketones for the Synthesis of Alcohols and Diols under Ambient Conditions
Wang, Lei; Zhang, Xiao; Xia, Raymond Yang; Yang, Chao; Guo, Lin; et al, Synlett, 2022, 33(13), 1302-1308

Xanthene Raw materials

Xanthene Preparation Products

Xanthene Suppliers

Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:92-83-1)
PENG XING
18871490324
1400878899@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:92-83-1)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:92-83-1)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:92-83-1)
A LA DING
anhua.mao@aladdin-e.com

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